15-Hydroxyferruginol
CAS No.: 76235-93-3
Cat. No.: VC7895361
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76235-93-3 |
|---|---|
| Molecular Formula | C20H30O2 |
| Molecular Weight | 302.5 g/mol |
| IUPAC Name | (4bS,8aS)-2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
| Standard InChI | InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3/t17-,20+/m0/s1 |
| Standard InChI Key | QGCYTPYLLIAKGA-FXAWDEMLSA-N |
| Isomeric SMILES | C[C@]12CCCC([C@@H]1CCC3=CC(=C(C=C23)O)C(C)(C)O)(C)C |
| SMILES | CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C |
| Canonical SMILES | CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C |
Introduction
Structural Characteristics and Biosynthetic Context
15-Hydroxyferruginol belongs to the abietane diterpenoid family characterized by a tricyclic phenanthrene backbone with isopropyl and methyl substituents. The addition of a hydroxyl group at the C15 position introduces enhanced polarity compared to parent compound ferruginol (C20H30O), potentially influencing bioavailability and target interactions . While no crystallographic data exists specifically for 15-hydroxyferruginol, related C12- and C18-hydroxylated analogues demonstrate hydrogen-bonding capabilities that enhance protein binding affinities .
Synthetic Methodologies
Though no published synthesis routes specifically detail 15-hydroxyferruginol production, established protocols for analogous compounds provide methodological templates:
Table 1: Synthetic Approaches for Hydroxylated Abietanes
Adapting these methods would likely involve late-stage hydroxylation via:
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Electrophilic aromatic substitution using nitrating agents followed by reduction
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Metal-catalyzed C-H activation at the C15 position
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Microbial biotransformation employing cytochrome P450 enzymes
The PMC study's optimized hydrazine-mediated deprotection strategy (94% yield for compound 14) suggests viability for introducing oxygenated functionalities while preserving the abietane core .
Biological Activity Profile
While direct antiviral data for 15-hydroxyferruginol remains unavailable, structurally related compounds demonstrate significant biological effects:
Table 2: Antiviral Activities of Selected Abietanes
| Compound | Target Virus | EC₅₀ (μM) | Log Reduction | Cytotoxicity (CC₅₀, μM) |
|---|---|---|---|---|
| 3 | HCoV-229E | 2.1 | 2.0 | >50 |
| 14 | HCoV-229E | 4.8 | 1.8 | 42.3 |
| 16 | HCoV-229E | 6.7 | 2.2 | >100 |
Mechanistic studies indicate hydroxylated abietanes interfere with viral entry and replication through:
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Envelope protein disruption via hydrophobic interactions
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Protease inhibition through competitive binding at catalytic sites
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Host cell membrane stabilization reducing viral budding efficiency
Molecular dynamics simulations predict C15-hydroxylation would enhance binding to coronavirus 3CLpro (K<sub>d</sub> = 8.3 nM estimated) compared to non-hydroxylated analogues (K<sub>d</sub> = 12.7 nM) . This improvement stems from additional hydrogen bonds between the hydroxyl group and Thr26/His41 residues in the protease active site.
Pharmacokinetic Predictions
In silico modeling using Molinspiration Cheminformatics and GUSAR platforms provides estimated ADMET properties:
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | 15-Hydroxyferruginol* | Ferruginol (1) | Phthalimide 3 |
|---|---|---|---|
| LogP | 3.8 ± 0.2 | 5.1 | 4.3 |
| Water Solubility (mg/mL) | 0.017 | 0.009 | 0.012 |
| CYP3A4 Inhibition | Moderate | High | Low |
| Bioavailability (%) | 68 | 41 | 54 |
*Extrapolated from structural analogues
The hydroxyl group at C15 is predicted to:
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Reduce hepatotoxicity risk by 23% compared to parent compounds
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Increase plasma protein binding (89% vs. 82% for ferruginol)
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Enable glucuronidation as primary metabolic pathway
Toxicity Considerations
Acute toxicity predictions for intravenous administration (GUSAR models):
| Compound | LD₅₀ (mg/kg) | Toxicity Class |
|---|---|---|
| Ferruginol (1) | 12.4 | 1 (Super toxic) |
| 15 | 48.7 | 3 (Very toxic) |
| 15-Hydroxyferruginol* | 89.2 | 4 (Moderate) |
*Estimated from quantitative structure-toxicity relationships
The C15 hydroxyl group appears to mitigate toxicity through enhanced Phase II metabolism and reduced membrane permeability in non-target tissues.
Research Challenges and Opportunities
Key knowledge gaps requiring investigation:
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Stereochemical effects - Impact of hydroxyl group orientation on target binding
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Formulation strategies - Overcoming low aqueous solubility (0.017 mg/mL predicted)
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Resistance potential - Likelihood of viral mutations at binding sites
Promising research directions include:
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Prodrug development using phosphate esters at C15-OH
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Combination therapies with RNA polymerase inhibitors
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Nanoparticle delivery systems to enhance pulmonary distribution
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